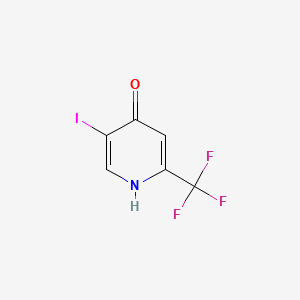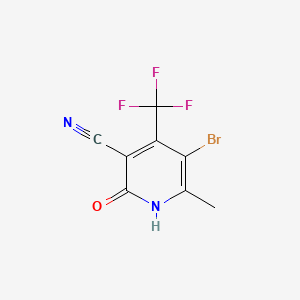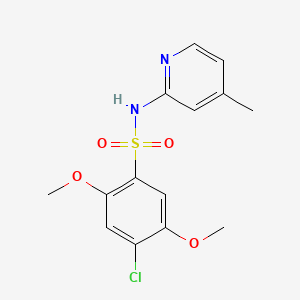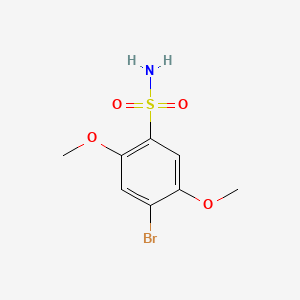![molecular formula C12H12Br2N2O2S B602924 1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene CAS No. 1206138-30-8](/img/structure/B602924.png)
1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene: is a complex organic compound that features a benzene ring substituted with two bromine atoms and a sulfonyl group attached to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene typically involves multiple steps, starting from readily available precursors
Bromination: The initial step involves the bromination of a benzene derivative using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This results in the formation of 1,4-dibromobenzene.
Sulfonylation: The next step is the introduction of the sulfonyl group. This can be achieved by reacting 1,4-dibromobenzene with a sulfonyl chloride derivative in the presence of a base such as pyridine.
Imidazole Attachment: The final step involves the attachment of the imidazole ring. This can be done by reacting the sulfonylated intermediate with 2-ethyl-4-methylimidazole under suitable conditions, such as heating in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group and imidazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar in structure but lacks the sulfonyl and imidazole groups.
1,4-Dibromo-2-methylbenzene: Similar but with only one methyl group and no sulfonyl or imidazole groups.
1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene: Similar but with different substituents on the benzene ring.
Uniqueness
1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene is unique due to the presence of both the sulfonyl group and the imidazole ring, which confer specific chemical and biological properties. These features make it a valuable compound for various applications in scientific research and industry.
特性
CAS番号 |
1206138-30-8 |
|---|---|
分子式 |
C12H12Br2N2O2S |
分子量 |
408.11g/mol |
IUPAC名 |
1-(2,5-dibromophenyl)sulfonyl-2-ethyl-4-methylimidazole |
InChI |
InChI=1S/C12H12Br2N2O2S/c1-3-12-15-8(2)7-16(12)19(17,18)11-6-9(13)4-5-10(11)14/h4-7H,3H2,1-2H3 |
InChIキー |
RDJSZRBGXJIQKF-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,4'-Oxybis[N-ethyl-benzenesulfonamide]](/img/structure/B602844.png)
![4-isopropyl-2-[(3-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B602847.png)

amine](/img/structure/B602853.png)
![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B602854.png)


![[(2-Methoxy-4-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B602858.png)
![Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine](/img/structure/B602861.png)
![[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B602862.png)

